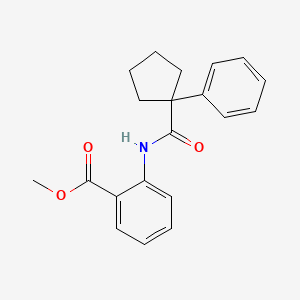
Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” is based on its molecular formula, C20H21NO3. This suggests that the compound contains 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” such as its melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Transformations in Organic Chemistry
- The compound's utility in organic synthesis is highlighted by its role in the preparation of polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing its versatility as a synthon for complex organic molecules (Pizzioli et al., 1998).
Structural Analysis and Molecular Interactions
- In the domain of molecular structure and interactions, the molecular structures of related compounds exhibit specific sulfur(IV)-oxygen interactions, indicating the potential for studying intramolecular forces and designing molecules with desired properties (Kucsman et al., 1984).
Inhibition of Biological Targets
- The compound's framework has been utilized in developing novel inhibitors for biological targets, such as the cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This highlights its potential in therapeutic applications, particularly in cardiovascular diseases (Shinkai et al., 2000).
Catalysis and Material Science
- Its derivatives have been involved in iron-catalyzed benzylation reactions, offering pathways to pharmaceutically relevant compounds and materials with potential applications in drug development and synthesis (Kischel et al., 2007).
Antioxidant Activity and Chemical Stability
- Research into derivatives of phenyl compounds, including those similar in structure to methyl 2-((phenylcyclopentyl)carbonylamino)benzoate, has shown antioxidant activity, which could be beneficial in developing antioxidative agents for pharmaceuticals and cosmetics (Buravlev et al., 2021).
Liquid Crystal Technology
- The compound's derivatives have been studied for their applications in liquid crystal technology, indicating the potential for creating materials with specific optical and electronic properties. This is crucial for advancements in displays, sensors, and other technologies (Ahmed et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-18(22)16-11-5-6-12-17(16)21-19(23)20(13-7-8-14-20)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXYNDDJRXTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)

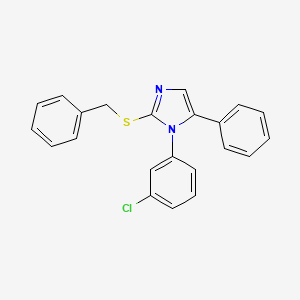

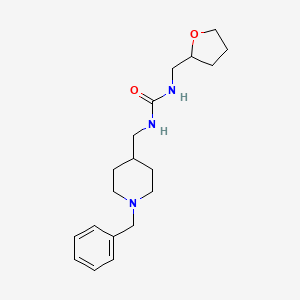
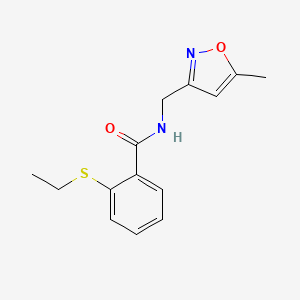
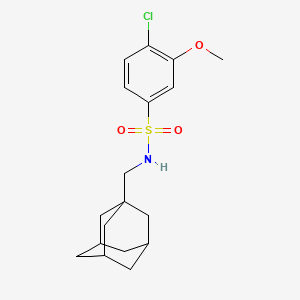
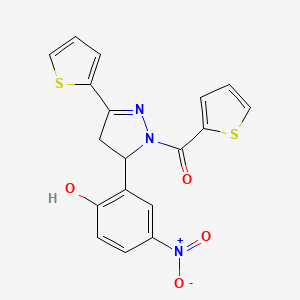

![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)

![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2941797.png)